![molecular formula C25H38Cl2N2O3 B2497788 1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 474262-31-2](/img/structure/B2497788.png)
1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound belongs to a class of compounds with potential biological activity, often characterized by the presence of a piperazine ring and specific functional groups that contribute to its molecular structure and properties.
Synthesis Analysis
The synthesis of related compounds typically involves multistep chemical reactions, including acetylation, condensation reactions, and reactions with piperazine or similar amines. For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved ferulic acid acetylation protection followed by reaction with piperazine (Wang Xiao-shan, 2011).
Molecular Structure Analysis
X-ray diffraction studies and spectroscopic evidences, such as LCMS, 1H NMR, 13C NMR, and IR, play a crucial role in characterizing the molecular structure of synthesized compounds. The crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by XRD data, highlighting the importance of weak intermolecular interactions in the crystal packing (C. Sanjeevarayappa et al., 2015).
Applications De Recherche Scientifique
Antagonist Properties at 5-HT1A Receptors
The compound exhibits antagonist properties at both pre- and postsynaptic 5-HT1A receptors in the rat brain, according to a study involving in vitro biochemical and electrophysiological methods. This could have implications in the study of neurotransmitter systems and potential treatments for related neurological disorders (Lanfumey, Haj-Dahmane, & Hamon, 1993).
Alpha-Adrenoceptor Affinity and Antagonistic Properties
A series of 1,4-substituted piperazine derivatives, including compounds similar to the one , displayed significant affinity and antagonistic properties toward alpha 1- and alpha 2-adrenoceptors. This could have implications in cardiovascular research, particularly in the development of treatments for conditions like hypertension (Marona, Kubacka, Filipek, Siwek, Dybała, Szneler, Pociecha, Gunia, & Waszkielewicz, 2011).
Structural Characterization and Biological Evaluation
The synthesis and structural characterization of compounds with a similar structural framework have been carried out, revealing potential for applications in areas such as antibacterial and anthelmintic activities. This indicates possible uses in the development of new antimicrobial agents (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Synthesis and Pharmaceutical Evaluation
The synthesis of similar piperazine derivatives has been explored, with potential applications in pharmaceutical research, particularly in the development of antidepressants and anti-anxiety medications. This suggests a role in the treatment of mental health disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Antimicrobial Activities
Research into triazole derivatives, structurally related to the compound , has demonstrated antimicrobial activities. This underscores the potential for these compounds in addressing bacterial and fungal infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Dual Action at Serotonin Receptors and Transporters
Studies have indicated that compounds structurally similar to 1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride exhibit dual action at 5-HT1A serotonin receptors and serotonin transporters, suggesting potential applications in the treatment of depression (Martínez, Pérez, Oficialdegui, Heras, Orus, Villanueva, Palop, Roca, Mourelle, Bosch, del Castillo, Lasheras, Tordera, del Río, & Monge, 2001).
Anxiolytic Effects
Research has explored the anxiolytic effects of compounds with similar structures, emphasizing their potential in the treatment of anxiety disorders (Rodgers & Cole, 1994).
Propriétés
IUPAC Name |
1-(2-tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O3.2ClH/c1-19-6-11-24(23(16-19)25(2,3)4)30-18-21(28)17-26-12-14-27(15-13-26)20-7-9-22(29-5)10-8-20;;/h6-11,16,21,28H,12-15,17-18H2,1-5H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAAYGCIWJFGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)C(C)(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-2-(oxan-4-yl)-2-phenyl-S-[1-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2497705.png)
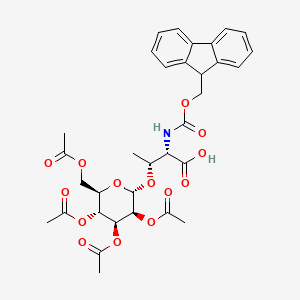
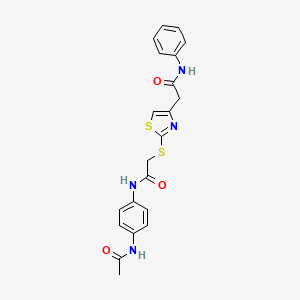

![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)
![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)

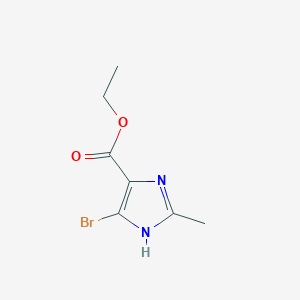
![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2497718.png)
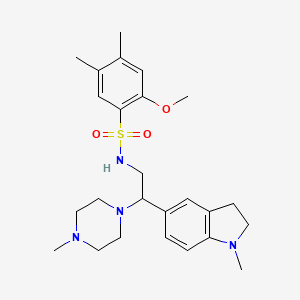
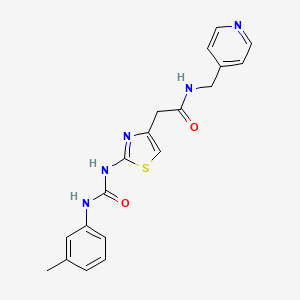
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)